4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene
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Overview
Description
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is an organic compound with the molecular formula C8H8BrClO2S It is a derivative of benzene, featuring bromomethyl, chloro, and methylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-chloro-1-(methylsulfonyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The chloro and methylsulfonyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and sulfides.
Scientific Research Applications
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The chloro and methylsulfonyl groups can participate in electrophilic aromatic substitution reactions, influencing the overall reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar structure but lacks the chloro substituent.
1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene: Similar structure but with different substitution patterns.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure but with different substitution patterns.
Uniqueness
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is unique due to the combination of bromomethyl, chloro, and methylsulfonyl groups on the benzene ring. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical transformations and applications .
Properties
Molecular Formula |
C8H8BrClO2S |
---|---|
Molecular Weight |
283.57 g/mol |
IUPAC Name |
4-(bromomethyl)-2-chloro-1-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrClO2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 |
InChI Key |
SWVOLGYISLXONP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CBr)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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